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Introduction

These application notes provide a comprehensive guide for the use of the monoclonal antibody
clone RC-12 in immunohistochemistry (IHC). The RC-12 clone is specifically designed to detect
the human CD112R, also known as Poliovirus Receptor Related Immunoglobulin Domain
Containing (PVRIG). CD112R is a recently identified immune checkpoint protein preferentially
expressed on T-cells and Natural Killer (NK) cells.[1] As a co-inhibitory receptor, it plays a
crucial role in regulating the immune response to cancer.

CD112R binds to its ligand, CD112 (also known as Nectin-2 or PVRL2), which is widely
expressed on antigen-presenting cells and various tumor cells.[1] This interaction inhibits T-cell
receptor-mediated signals, thereby suppressing the anti-tumor immune response.[1][2] The
RC-12 antibody is a valuable tool for researchers studying the tumor microenvironment,
investigating novel immunotherapy targets, and developing biomarkers for patient stratification.

The clone R12 has been validated for the detection of CD112R in formalin-fixed paraffin-
embedded (FFPE) human tissue specimens, making it suitable for both brightfield and
multiplex immunofluorescence IHC applications.[1] Its high specificity and signal-to-noise ratio
make it an ideal candidate for detailed studies of CD112R expression in normal and cancerous
tissues.[1][2]
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CD112R Signaling Pathway

The following diagram illustrates the role of CD12R as an immune checkpoint. On T-cells and
NK cells, CD112R, along with TIGIT, acts as an inhibitory receptor. Its ligand, CD112, is also a
ligand for the activating receptor CD226. The binding of CD112R to CD112 on an antigen-
presenting cell or a tumor cell leads to the inhibition of the T-cell or NK cell's anti-tumor activity.
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Caption: CD112R (PVRIG) signaling pathway in immune cells.
Experimental Protocols

Immunohistochemistry Staining Protocol for FFPE
Tissues
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This protocol is a general guideline for the use of the RC-12 antibody on formalin-fixed,

paraffin-embedded human tissue sections. Optimal conditions should be determined by the

individual researcher.

Materials and Reagents:

FFPE tissue sections (4-5 um) on charged slides

Xylene or a xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)
Hydrogen Peroxide Block (3% H202 in methanol)

Blocking Buffer (e.g., 5% normal goat serum in PBS)

Primary Antibody: Mouse anti-human CD112R (Clone: RC-12)
Polymer-based detection system (e.g., HRP-polymer anti-mouse)
Chromogen (e.g., DAB)

Hematoxylin counterstain

Mounting Medium

PBS (Phosphate Buffered Saline)

Procedure:

Deparaffinization and Rehydration:

o Immerse slides in xylene (2 changes for 5 minutes each).

o Immerse slides in 100% ethanol (2 changes for 3 minutes each).
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o Immerse slides in 95% ethanol for 3 minutes.
o Immerse slides in 70% ethanol for 3 minutes.

o Rinse slides in running deionized water for 5 minutes.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen
retrieval buffer. The choice of buffer (Citrate pH 6.0 or EDTA pH 8.0) and heating method
(water bath, steamer, or pressure cooker) should be optimized. A typical protocol is to heat
at 95-100°C for 20-30 minutes.

o Allow slides to cool in the buffer for 20 minutes at room temperature.
o Rinse slides with PBS (2 changes for 5 minutes each).
o Peroxidase Block:

o Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room
temperature to block endogenous peroxidase activity.

o Rinse slides with PBS (2 changes for 5 minutes each).
» Blocking:

o Incubate sections with the blocking buffer for 30-60 minutes at room temperature to
prevent non-specific antibody binding.

e Primary Antibody Incubation:

o Dilute the RC-12 primary antibody in a suitable antibody diluent. A starting dilution of
1:100-1:200 is recommended for polymer-based detection systems.

o Incubate the sections with the diluted primary antibody for 60 minutes at 37°C or overnight
at 4°C in a humidified chamber.

o Detection System:
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o Rinse slides with PBS (3 changes for 5 minutes each).

o Apply the HRP-polymer anti-mouse secondary antibody according to the manufacturer's
instructions. Typically, this involves a 30-45 minute incubation at room temperature.

o Rinse slides with PBS (3 changes for 5 minutes each).

o Chromogen Application:

o Apply the DAB chromogen solution and incubate for a period determined by microscopic
observation (typically 2-10 minutes).

o Stop the reaction by immersing the slides in deionized water.
o Counterstaining:
o Counterstain the sections with hematoxylin for 1-2 minutes.
o "Blue" the sections in running tap water or a bluing reagent.
e Dehydration and Mounting:
o Dehydrate the sections through graded ethanols (70%, 95%, 100%).
o Clear the sections in xylene.

o Coverslip the slides using a permanent mounting medium.

Experimental Workflow Diagram
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Caption: Immunohistochemistry workflow for RC-12 antibody.
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Data Presentation

Quantitative analysis of RC-12 staining can be performed to provide objective and reproducible
data. This is typically achieved by scoring the intensity and the percentage of positive cells
within the target cell population (e.g., tumor-infiltrating lymphocytes).

Parameter Description

The optimal dilution of the RC-12 antibody
Antibody Dilution should be determined through titration. A
recommended starting range is 1:100 to 1:200.

The primary antibody incubation time can be
Incubation Time optimized. A common starting point is 60
minutes at 37°C or overnight at 4°C.

The choice of antigen retrieval buffer (e.g.,
Antigen Retrieval Citrate pH 6.0 or EDTA pH 8.0) can significantly
impact staining and should be tested.

Example of a Quantitative Scoring Table (H-Score)

The H-score (Histoscore) is a common method for quantifying IHC staining, providing a
continuous score ranging from 0 to 300. It is calculated by multiplying the percentage of
positive cells at each intensity level by the corresponding intensity score.

Formula: H-Score = [1 x (% of cells with weak intensity)] + [2 x (% of cells with moderate
intensity)] + [3 x (% of cells with strong intensity)]
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% Weak % Moderate % Strong
Tissue Type Sample ID Staining Staining Staining H-Score
(1+) (2+) (34)
Normal Tonsil  NT-01 10 30 50 220
NT-02 15 25 45 200
Lung
Adenocarcino  LUAD-01 5 15 5 50
ma
LUAD-02 20 30 10 110
Renal Cell
_ RCC-01 10 20 20 110
Carcinoma
RCC-02 5 10 5 40

Note: The data in this table is illustrative. Researchers should generate their own data based

on their specific tissues of interest and staining conditions.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No Staining

Incorrect primary antibody

dilution

Titrate the primary antibody to

find the optimal concentration.

Inadequate antigen retrieval

Optimize the antigen retrieval
method (buffer, time,

temperature).

Primary antibody omitted

Ensure the primary antibody

step was not skipped.

Weak Staining

Primary antibody concentration

too low

Increase the primary antibody
concentration or incubation

time.

Insufficient incubation time

Increase the incubation time
for the primary antibody or

detection reagents.

Chromogen solution expired or

improperly prepared

Use fresh chromogen solution.

High Background

Primary antibody concentration

too high

Decrease the primary antibody

concentration.

Inadequate blocking

Increase the blocking time or
use a different blocking

reagent.

Incomplete deparaffinization

Ensure complete removal of

paraffin.

Non-specific Staining

Cross-reactivity of secondary

antibody

Use a secondary antibody
raised against the species of

the primary antibody.

Endogenous biotin (if using

avidin-biotin systems)

Perform a biotin blocking step.

These application notes and protocols are intended to serve as a starting point for your

experiments with the RC-12 antibody. Careful optimization of each step is crucial for obtaining

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b1214610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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